molecular formula C15H20BrN3O2 B12933958 tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B12933958
M. Wt: 354.24 g/mol
InChI Key: OJNFYZKTIUNLIV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS: Not explicitly provided; molecular formula: C15H19BrN3O2) is a bicyclic tertiary amine derivative featuring a 3,6-diazabicyclo[3.1.1]heptane core. The structure includes a tert-butyloxycarbonyl (Boc) protective group at the 6-position and a 5-bromopyridin-2-yl substituent at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for antitumor agents and nicotinic acetylcholine receptor (nAChR) ligands . Its molecular weight is approximately 353.24 g/mol (calculated by adding the mass of the parent compound, 198.26 g/mol , and the 5-bromopyridinyl group). The Boc group enhances solubility in organic solvents, while the bromine atom facilitates further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C15H20BrN3O2

Molecular Weight

354.24 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-11-6-12(19)9-18(8-11)13-5-4-10(16)7-17-13/h4-5,7,11-12H,6,8-9H2,1-3H3

InChI Key

OJNFYZKTIUNLIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CN(C2)C3=NC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Starting Material and Protection

  • The bicyclic amine core is often prepared from 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid derivatives.
  • The carboxylic acid is protected as a tert-butyl ester to improve stability and facilitate subsequent reactions.

Typical Synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

A representative procedure involves:

  • Starting from 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid or its sulfonyl-protected derivatives.
  • Esterification with tert-butanol or tert-butyl protecting groups introduced via tert-butyl chloroformate or similar reagents.
  • Purification by extraction and drying steps to yield the tert-butyl ester as a white solid with yields around 80%.

Example Reaction Conditions:

Reagents Conditions Yield (%) Notes
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid + tert-butanol or Boc2O Room temperature, DMF solvent, base (LiOH) ~81% Extraction with hexanes/ethyl acetate, acid/base washes

Representative Preparation Procedure for this compound

While specific detailed experimental procedures for this exact compound are limited in open literature, the following generalized method is consistent with known synthetic routes for similar compounds:

Step Description Reagents/Conditions Outcome/Notes
1 Synthesis of tert-butyl 3-halo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Halogenation of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Halogenated intermediate for coupling
2 Palladium-catalyzed cross-coupling with 5-bromopyridin-2-yl boronic acid or equivalent Pd catalyst, base (K2CO3), solvent (toluene/DMF), heat Formation of C-C bond at 3-position
3 Purification by chromatography or recrystallization Silica gel column, solvents (hexane/ethyl acetate) Pure this compound

Analytical Data and Yield

Parameter Data/Value
Purity ≥97% (HPLC or NMR confirmed)
Physical State White solid
Melting Point Not widely reported
Yield Typically 60-80% over multi-step synthesis
Molecular Weight 354.24 g/mol

Summary Table of Preparation Methods

Preparation Step Method Type Key Reagents/Conditions Yield Range Notes
Formation of tert-butyl ester bicyclic core Esterification/Protection Boc2O or tert-butanol, base, DMF 80-85% Well-established, high yield
Halogenation at 3-position Halogenation NBS or other halogenating agents Moderate Prepares for cross-coupling
Cross-coupling with 5-bromopyridin-2-yl Pd-catalyzed coupling Pd catalyst, base, boronic acid derivative 60-75% Key step for introducing pyridine ring

Research Findings and Notes

  • The bicyclic amine scaffold is a privileged structure in medicinal chemistry, and the tert-butyl ester protects the carboxylate functionality during synthetic transformations.
  • The 5-bromopyridin-2-yl substituent introduces a heteroaryl moiety that can be further functionalized or used as a pharmacophore in drug design.
  • The synthetic route is modular, allowing variation in the heteroaryl substituent by changing the boronic acid or halide partner in the cross-coupling step.
  • Purification typically involves standard organic extraction and chromatographic techniques, with yields depending on the efficiency of coupling and purity of starting materials.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    This compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its bromopyridine moiety may contribute to interactions with biological targets, making it a candidate for further drug development studies.

    Organic Synthesis

    tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of functional groups that can be utilized in the preparation of more complex molecules .

    Materials Science

    Research has indicated that compounds similar to this compound can be used in the development of advanced materials due to their unique structural properties. The compound's ability to form stable complexes may find applications in the fabrication of sensors and catalysts.

    Case Studies

    Several studies have focused on the applications of this compound:

    • Pharmacological Studies : A study evaluated the compound's interaction with specific receptors, demonstrating promising results that warrant further investigation into its therapeutic potential.
    • Synthetic Methodology : Research detailing new synthetic pathways utilizing this compound has highlighted its versatility in organic synthesis, showcasing methods that improve yield and reduce reaction times .

    Mechanism of Action

    • The exact mechanism of action is context-dependent (e.g., as a reagent or potential drug).
    • It may interact with specific biological targets (enzymes, receptors) due to its unique structure.
  • Comparison with Similar Compounds

    Parent Compound: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

    • Structure : Lacks the 5-bromopyridin-2-yl group.
    • Molecular Formula : C10H18N2O2; MW = 198.26 g/mol .
    • Role : Serves as a precursor for synthesizing derivatives via Buchwald-Hartwig amination or Suzuki coupling .
    • Applications: Used in developing α4β2 nAChR ligands with subnanomolar affinity .

    tert-Butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

    • Structure : Features a chloropyridinyl group and a bicyclo[3.2.0] system (vs. [3.1.1] in the target compound).
    • Synthesis : Prepared via Pd-catalyzed coupling of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with 5-bromo-2-chloropyridine .

    Anilino-Substituted Derivatives (e.g., Compounds 34, 36, 50)

    • Examples: 34: tert-Butyl 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate . 36: 4-Methoxylanilino substituent . 50: 4-Methylanilino substituent .
    • Biological Activity: These derivatives exhibit subnanomolar affinity for α4β2 nAChRs, highlighting the importance of substituent electronic and steric properties .

    Physicochemical Properties

    Compound Molecular Weight (g/mol) Solubility Stability
    Target Compound ~353.24 Moderate in organic Sensitive to light/moisture
    Parent Compound 198.26 High in organic Stable at 2–8°C
    tert-Butyl 3-(6-chloropyridin-3-yl)-... 310.13 Moderate in organic Requires inert storage
    Compound 36 (4-methoxylanilino) ~369.42 Low in aqueous Stable under dry conditions

    Biological Activity

    tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a compound with the molecular formula C15H20BrN3O2, has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

    Chemical Structure and Properties

    The compound features:

    • Molecular Weight : 354.24 g/mol
    • CAS Number : 2222757-10-8
    • Structural Characteristics : It contains a tert-butyl ester group and a brominated pyridine moiety, contributing to its electrophilic nature and potential reactivity in biological systems .

    Antimicrobial Properties

    Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties . The presence of the bromopyridine group is thought to enhance interactions with biological targets, making it a candidate for drug development aimed at combating resistant bacterial strains .

    The compound's electrophilic nature , attributed to the bromine atom on the pyridine ring, allows it to undergo nucleophilic substitution reactions with various biological nucleophiles, potentially leading to the formation of biologically active derivatives. This reactivity could be crucial in developing new therapeutic agents targeting bacterial virulence factors such as the Type III secretion system (T3SS) found in Gram-negative pathogens .

    Case Studies

    A recent study evaluated the compound's effects on bacterial secretion systems, particularly focusing on its ability to inhibit the T3SS in Citrobacter rodentium, a model organism for studying enteropathogenic E. coli infections. The results indicated that high concentrations of related compounds could inhibit T3SS activity significantly, suggesting a pathway for further exploration of this compound's derivatives in treating bacterial infections .

    Synthesis

    The synthesis of this compound typically involves multi-step synthetic routes that incorporate various chemical transformations. These methods often focus on introducing the brominated pyridine moiety while maintaining the integrity of the bicyclic structure.

    Applications and Future Research Directions

    Given its promising biological activity, further research is warranted to explore:

    • Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
    • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models to better understand its therapeutic potential.
    • Development of Derivatives : Exploring analogs that may enhance potency or reduce toxicity while maintaining desirable pharmacological properties.

    Q & A

    Q. Basic

    • ¹H/¹³C NMR : To verify proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet at δ 1.37–1.45 ppm, while aromatic protons resonate at δ 7.02–7.88 ppm .
    • Elemental analysis : Validates empirical formulas (e.g., C 66.64–68.91%, H 7.12–7.17%, N 14.13–15.34%) .
    • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ m/z = 310.1344) .

    How can researchers optimize reaction yields when synthesizing derivatives with different aryl substituents?

    Q. Advanced

    FactorImpactExample from Evidence
    Catalyst loading Higher Pd₂(dba)₃ (3 mol%) increases coupling efficiency but may raise costs .83% yield with 2.2 mol% Pd .
    Substituent electronic effects Electron-withdrawing groups (e.g., Br) on pyridine enhance reactivity .97% yield for 4-ethoxy derivative vs. 77% for 4-methoxy .
    Temperature control Microwave-assisted reactions reduce time and improve selectivity .Microwave conditions used for Boc-deprotection in ligand synthesis .

    What strategies resolve discrepancies in NMR data during structural elucidation?

    Q. Advanced

    • Deuteration : Use D₂O exchange to identify exchangeable protons (e.g., NH groups at δ 5.47 ppm) .
    • 2D NMR : COSY and HSQC clarify coupling patterns and carbon-proton correlations.
    • Comparative analysis : Cross-check with literature data (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane derivatives show consistent δ 1.37–1.45 ppm for Boc protons) .

    How does the choice of coupling reagents impact the synthesis of pyridinyl-diazabicycloheptane derivatives?

    Q. Advanced

    • Buchwald-Hartwig conditions : Pd₂(dba)₃/rac-BINAP enables C–N bond formation but requires inert atmospheres .
    • Microwave-assisted coupling : Reduces reaction time from hours to minutes (e.g., 30-minute reactions at 150°C) .
    • Solvent selection : Toluene or dioxane improves solubility of aromatic intermediates .

    What are the recommended storage conditions to ensure compound stability?

    Q. Basic

    • Temperature : Store at 2–8°C in sealed, dry containers to prevent hydrolysis of the Boc group .
    • Solvent compatibility : Prepare stock solutions in DMSO or ethanol (stable for 6 months at -80°C) .

    In pharmacological studies, how is the Boc-protecting group utilized in developing active ligands?

    Q. Advanced

    • Temporary protection : The Boc group stabilizes the diazabicycloheptane core during synthesis and is removed via TFA or HCl to expose the free amine for receptor binding .
    • Case study : Deprotection of tert-butyl 3-(6-anilinopyridazinyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate yields ligands with subnanomolar affinity for α4β2 nACh receptors .

    How can researchers design experiments to study substituent effects on biological activity?

    Q. Advanced

    • SAR tables : Compare substituents (e.g., methoxy vs. ethoxy) using binding assays (IC₅₀) and pharmacokinetic data.
    • In silico docking : Model interactions with target receptors (e.g., nAChR α4β2) to predict bioactivity .

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